molecular formula C7H5IN2O3 B3058484 2-Iodo-4-nitrobenzamide CAS No. 89677-75-8

2-Iodo-4-nitrobenzamide

Cat. No.: B3058484
CAS No.: 89677-75-8
M. Wt: 292.03 g/mol
InChI Key: BOMXOXFDGNETOP-UHFFFAOYSA-N
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Description

  • It is synthesized through a mechanosynthesis process, which is an eco-friendly method .

2.

Synthesis Analysis

The compound is prepared by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride . The resulting bio-functional hybrid compound is characterized through various techniques .

3.

Molecular Structure Analysis

The molecular structure of 2-Iodo-4-nitrobenzamide consists of an iodine atom, a nitro group, and an amide functional group. The arrangement of these atoms determines its chemical properties .

4.

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including substitution, reduction, and nucleophilic addition. Its reactivity is influenced by the presence of the iodo and nitro groups .

5.

Physical And Chemical Properties Analysis

Scientific Research Applications

Chemotherapeutic Activity

2-Iodo-4-nitrobenzamide has been explored for its potential chemotherapeutic activity. A study found that a prodrug form, 4-iodo-3-nitrobenzamide, showed effectiveness against various tumor cells. This compound was metabolically reduced to 4-iodo-3-nitrosobenzamide and eventually to 4-iodo-3-aminobenzamide in tumor cells, without accumulating intermediates. Interestingly, it exhibited selective tumoricidal action, which correlated with the reduction of the nitro group to nitroso in tumor cells. This selective action was accelerated by buthionine sulfoximine, which reduces cellular glutathione (Mendeleyev et al., 1995).

Crystal Engineering and Halogen Bonds

This compound plays a role in crystal engineering, particularly in the formation of molecular tapes via hydrogen bonds and halogen bonds. It has been involved in the formation of framework structures in crystals, indicating its utility in designing novel crystalline materials (Saha, Nangia, & Jaskólski, 2005).

Tumoricidal Mechanisms

Further studies have explored the enzymatic mechanism underlying the tumoricidal action of 4-iodo-3-nitrobenzamide. Its activation in cancer cells is dependent on the cellular reducing system, which is specific to malignant cells. This selective action against tumor cells is linked to the deficiency in the hydride transfer system in neoplastic cells (Kun et al., 2009).

Pharmaceutical Synthesis

This compound has been used in the synthesis of various pharmaceutical compounds. One study demonstrated its role in the synthesis of isoquinolin-1-ones, which are close analogs to water-soluble PARP-1 inhibitors. This synthesis process involves palladium-catalyzed cyclizations of N-(2-alkenyl)-2-iodo-3-nitrobenzamides (Dhami et al., 2009).

Antibacterial Activity

Nickel and copper complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide have been synthesized and tested for their antibacterial properties. The complexes exhibited greater antibacterial efficacy compared to the thiourea derivative ligands, suggesting potential applications in developing new antibacterial agents (Saeed et al., 2010).

Mechanism of Action

The specific mechanism of action for 2-Iodo-4-nitrobenzamide depends on its application. It may act as a precursor for other compounds or exhibit biological activity due to its structural features .

6.

Properties

IUPAC Name

2-iodo-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMXOXFDGNETOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444840
Record name Benzamide, 2-iodo-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89677-75-8
Record name Benzamide, 2-iodo-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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